molecular formula C17H21NO4 B1628193 tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate CAS No. 253605-13-9

tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate

Cat. No.: B1628193
CAS No.: 253605-13-9
M. Wt: 303.35 g/mol
InChI Key: URYXTMKVVGMDGB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a methoxy group, and an indole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid group using tert-butyl alcohol (t-BuOH) and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often use automated reactors and optimized reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

Tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Chemical Biology: The compound is employed in chemical biology to study cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The tert-butyl ester group may enhance the compound’s stability and bioavailability, while the methoxy group can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(3-hydroxy-3-oxopropyl)-1H-indole-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Tert-butyl 3-(3-ethoxy-3-oxopropyl)-1H-indole-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

    Tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-pyrrole-1-carboxylate: Similar structure but with a pyrrole core instead of an indole core.

Uniqueness

Tert-butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is unique due to its specific combination of functional groups and the indole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(3-methoxy-3-oxopropyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-17(2,3)22-16(20)18-11-12(9-10-15(19)21-4)13-7-5-6-8-14(13)18/h5-8,11H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYXTMKVVGMDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617270
Record name tert-Butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253605-13-9
Record name tert-Butyl 3-(3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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